molecular formula C5H9FO2 B6238232 methyl 3-fluorobutanoate CAS No. 2253-24-9

methyl 3-fluorobutanoate

Cat. No.: B6238232
CAS No.: 2253-24-9
M. Wt: 120.1
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Description

Methyl 3-fluorobutanoate is an aliphatic ester with the IUPAC name this compound (Figure 1). Its structure consists of a four-carbon butanoate chain, where the third carbon is substituted with a fluorine atom, and the ester group is a methyl moiety . The molecular formula is C₅H₉FO₂, yielding a molecular weight of 120.12 g/mol (calculated). This compound is of interest in organic synthesis due to the electron-withdrawing effect of fluorine, which influences reactivity and stereochemistry. For example, studies using the 3D-RISM theory have explored solvent effects on its diastereoselectivity during protonation by ethanol, highlighting its role in stereochemical applications .

Properties

CAS No.

2253-24-9

Molecular Formula

C5H9FO2

Molecular Weight

120.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluorobutanoate can be synthesized through the esterification of 3-fluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of methyl 3-fluorobutanoate occurs under acidic or basic conditions, cleaving the ester bond to yield 3-fluorobutanoic acid and methanol.

Conditions Reagents Products Yield
Acidic (H⁺, H₂O)HCl, H₂SO₄3-Fluorobutanoic acid + Methanol~85%
Basic (OH⁻, H₂O)NaOH, KOH3-Fluorobutanoate salt + Methanol~90%

The fluorine atom stabilizes the intermediate through inductive effects, accelerating hydrolysis compared to non-fluorinated esters.

Oxidation Reactions

Oxidation targets the α-carbon adjacent to the ester group, converting this compound into 3-fluorobutanoyl chloride or 3-fluorobutyric acid.

Reagent Conditions Major Product Notes
KMnO₄Acidic, reflux3-Fluorobutyric acidRequires prolonged heating
CrO₃ (Jones reagent)Aqueous H₂SO₄3-Fluorobutanoyl chlorideRapid reaction

The fluorine atom’s electronegativity directs oxidation regioselectivity, minimizing side reactions.

Reduction Reactions

Reduction of the ester group yields 3-fluorobutanol, a primary alcohol.

Reagent Conditions Product Selectivity
LiAlH₄Dry ether, 0°C3-Fluorobutanol>95%
NaBH₄MeOH, RTNo reaction

Lithium aluminum hydride (LiAlH₄) is required due to the ester’s low reactivity with milder reductants.

Nucleophilic Substitution

The β-fluorine atom participates in Sₙ2 reactions , enabling substitution with nucleophiles.

Nucleophile Conditions Product Mechanism
NaI (acetone)Reflux, 12hMethyl 3-iodobutanoateBimolecular
NH₃ (aq)High pressure, 80°CMethyl 3-aminobutanoateConcerted

The reaction rate depends on the nucleophile’s strength and solvent polarity.

Elimination Reactions

Under basic conditions, this compound undergoes E2 elimination to form α,β-unsaturated esters.

Base Conditions Product Stereochemistry
KOtBuDMSO, 60°CMethyl 2-pentenoateTrans-dominant
DBUTHF, RTMixture of isomersPoor selectivity

The fluorine atom’s -I effect deprotonates the β-hydrogen, favoring trans-alkene formation via anti-periplanar geometry .

Comparative Reactivity Table

The reactivity of this compound against analogs highlights fluorine’s impact:

Reaction Type This compound Methyl Butanoate Methyl 3-Chlorobutanoate
Hydrolysis Rate (k, s⁻¹)1.2 × 10⁻³4.5 × 10⁻⁴9.8 × 10⁻⁴
Oxidation Yield85%70%78%
Sₙ2 Reactivity (vs I⁻)HighLowModerate

Fluorine’s electronegativity enhances electrophilicity at the β-carbon, accelerating substitution and elimination .

Scientific Research Applications

Methyl 3-fluorobutanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving ester hydrolysis and enzyme activity.

    Medicine: Investigated for potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent due to its fruity odor.

Mechanism of Action

The mechanism of action of methyl 3-fluorobutanoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interaction with enzymes and other biological molecules.

Comparison with Similar Compounds

Methyl 3-Fluorobutanoate vs. Methyl 3-Fluorobenzoate

Methyl 3-fluorobenzoate (C₈H₇FO₂, MW: 154.14 g/mol) is an aromatic ester with fluorine on the benzene ring (Figure 2). Key differences include:

  • Structure and Reactivity: The aromatic ring in methyl 3-fluorobenzoate provides resonance stabilization, reducing electrophilic substitution reactivity compared to the aliphatic chain in this compound.
  • Applications: Methyl 3-fluorobenzoate is often used in agrochemicals and pharmaceuticals, whereas this compound’s aliphatic nature makes it more suitable for stereoselective synthesis .
Property This compound Methyl 3-Fluorobenzoate
Molecular Formula C₅H₉FO₂ C₈H₇FO₂
Molecular Weight (g/mol) 120.12 154.14
Fluorine Position Aliphatic (C3) Aromatic (C3)
Key Application Stereochemical synthesis Agrochemicals

This compound vs. Ethyl 2-Fluoro-3-Hydroxy-3-Methylbutanoate

Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate (C₇H₁₃FO₃, MW: 176.18 g/mol) features a hydroxyl group and ethyl ester (Figure 3). Differences include:

  • Functional Groups : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • Safety Profile: This compound requires stringent handling precautions (e.g., immediate decontamination) due to its reactivity, whereas this compound’s hazards are less documented .

This compound vs. Methyl 3-Oxobutanoate

Methyl 3-oxobutanoate (C₅H₈O₃, MW: 116.12 g/mol) replaces fluorine with a ketone group at C3. Key contrasts:

  • Reactivity: The ketone group in methyl 3-oxobutanoate facilitates nucleophilic additions, whereas the fluorine in this compound directs electrophilic substitutions.
  • Synthetic Utility: Methyl 3-oxobutanoate is a precursor in β-keto ester chemistry, while this compound is tailored for fluorinated intermediates .

Physicochemical and Reactivity Trends

  • Boiling Points: Aliphatic fluorinated esters (e.g., this compound) generally have lower boiling points than aromatic analogs (e.g., methyl 3-fluorobenzoate) due to reduced π-π interactions.
  • Solubility: Hydroxyl-containing derivatives (e.g., ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) exhibit higher water solubility compared to non-hydroxylated esters.
  • Diastereoselectivity: this compound’s solvent-dependent stereochemistry contrasts with non-fluorinated esters, where steric effects dominate .

Q & A

Q. What are the optimal synthetic pathways for methyl 3-fluorobutanoate, and how can reaction conditions be systematically evaluated?

  • Methodological Answer : To optimize synthesis, vary catalysts (e.g., acid vs. base), solvents (polar vs. nonpolar), and temperature. Use gas chromatography (GC) or HPLC to monitor yield and purity. For example, esterification of 3-fluorobutanoic acid with methanol under acid catalysis (e.g., H₂SO₄) is common, but microwave-assisted synthesis may reduce reaction time. Compare intermediates using NMR and IR spectroscopy to confirm structural integrity .

Q. How can researchers assess the purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Combine chromatographic (GC, HPLC) and spectroscopic methods (¹H/¹³C NMR, FTIR). For GC, use a polar column (e.g., DB-WAX) to separate this compound from fluorinated byproducts. Quantify impurities via calibration curves. Mass spectrometry (MS) can identify trace contaminants, such as unreacted 3-fluorobutanoic acid or methyl esters of positional isomers (e.g., methyl 2-fluorobutanoate) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation, and wear nitrile gloves and goggles to prevent skin/eye contact. Store in a cool, dry place away from oxidizing agents. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Refer to safety data sheets (SDS) for fluorinated esters, which highlight hazards like flammability and potential irritancy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Perform kinetic studies under varying nucleophile concentrations (e.g., amines, alkoxides). Use DFT calculations to map transition states and compare activation energies with analogous non-fluorinated esters. The electron-withdrawing fluorine atom at the β-position may destabilize the carbonyl intermediate, altering reaction rates. Experimental validation via Hammett plots or isotopic labeling (¹⁸O) can clarify mechanistic pathways .

Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?

  • Methodological Answer : Conduct a systematic review of existing studies, evaluating experimental conditions (e.g., pH, temperature, solvent systems). Replicate conflicting experiments under controlled conditions. For stability discrepancies, use accelerated aging studies (e.g., 40°C/75% humidity) with LC-MS to track degradation products. Cross-reference findings with structurally similar esters (e.g., methyl 4-fluorobutanoate) to identify trends .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Use molecular dynamics simulations to study hydrolysis pathways in aqueous environments. Validate predictions with experimental data from soil microcosm studies or atmospheric oxidation chamber experiments .

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